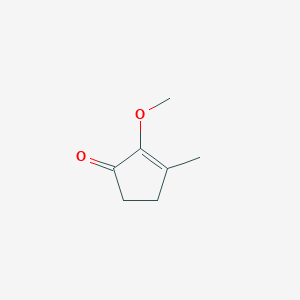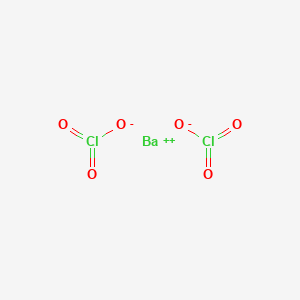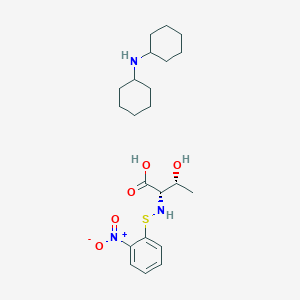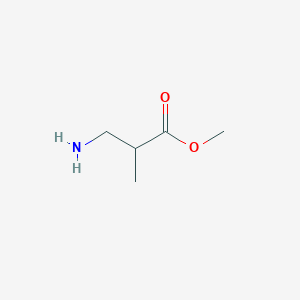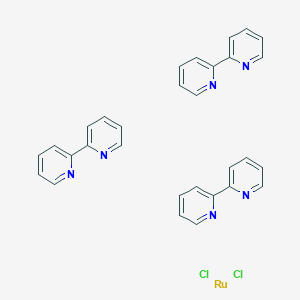
Dichlororuthenium;2-pyridin-2-ylpyridine
Overview
Description
“Dichlororuthenium;2-pyridin-2-ylpyridine” is a compound that contains ruthenium, chlorine, and pyridine units . It is also known as “cis-Bis(2,2’-bipyridine)dichlororuthenium(II) hydrate” and has a molecular weight of 484.35 g/mol .
Molecular Structure Analysis
The molecular structure of “Dichlororuthenium;2-pyridin-2-ylpyridine” has been identified using various spectroscopic analytical items . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
While specific chemical reactions involving “Dichlororuthenium;2-pyridin-2-ylpyridine” were not found in the search results, it’s worth noting that many synthetic transformations are centered on the alteration of oxidation states . Pyridine derivatives, which are part of the compound, are involved in further chemical reactions after the first electron transfer, like dimerization .Physical And Chemical Properties Analysis
“Dichlororuthenium;2-pyridin-2-ylpyridine” is a dark green to black powder . It has a molecular weight of 502.36 g/mol and a formula weight of 484.35 g/mol .Scientific Research Applications
Synthesis of Heterocyclic Compounds
“Dichlororuthenium;2-pyridin-2-ylpyridine” has been utilized in the synthesis of novel heterocyclic compounds. These compounds are designed to exhibit a wide range of pharmacological activities. For instance, they have been employed in the construction of libraries of novel heterocyclic compounds with potential biological activities, which is a crucial component of medicinal chemistry and chemical biology .
Anti-Fibrosis Drug Development
This compound has shown promise in the development of anti-fibrotic drugs. In research, derivatives of this compound have been synthesized and evaluated against immortalized rat hepatic stellate cells. Some derivatives have demonstrated better anti-fibrotic activities than existing drugs, indicating potential for development into novel anti-fibrotic medications .
Pharmacological Activity Profiling
The pyrimidine moiety, which is part of the structure of “Dichlororuthenium;2-pyridin-2-ylpyridine,” is known to exhibit diverse types of biological and pharmaceutical activities. It has been used in the design of privileged structures in medicinal chemistry, with activities ranging from antimicrobial to antitumor properties .
Collagen Expression Inhibition
In the context of anti-fibrosis, certain derivatives of “Dichlororuthenium;2-pyridin-2-ylpyridine” have been found to effectively inhibit the expression of collagen. This is crucial in the treatment of fibrotic diseases, where excessive collagen deposition can lead to organ dysfunction .
Hydroxyproline Content Reduction
Studies have shown that these compounds can reduce the content of hydroxyproline in cell culture medium in vitro. Hydroxyproline is a major component of the protein collagen, and its reduction is indicative of a decrease in fibrosis .
Safety and Hazards
Future Directions
While specific future directions for “Dichlororuthenium;2-pyridin-2-ylpyridine” were not found in the search results, it’s worth noting that there are ongoing research developments in controlled drug delivery , therapeutic peptides , and directed evolution , which could potentially involve similar compounds.
properties
IUPAC Name |
dichlororuthenium;2-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H8N2.2ClH.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFYGUKHUNLZTK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Ru]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Cl2N6Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydrate: Orange to red crystalline powder with a mild odor; [GFS Chemicals MSDS] | |
| Record name | Tris(2,2'-bipyridine)ruthenium dichloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17161 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dichlororuthenium;2-pyridin-2-ylpyridine | |
CAS RN |
14323-06-9 | |
| Record name | Ruthenium(2+), tris(2,2'-bipyridine-.kappa.N1,.kappa.N1')-, chloride (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris[2,2'-bipyridine]ruthenium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)
![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)

